![molecular formula C25H21FN4O2S B2967061 N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide CAS No. 1207013-48-6](/img/structure/B2967061.png)

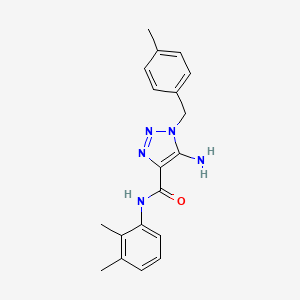

N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

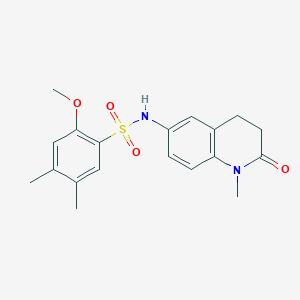

The compound “4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide” is a complex organic molecule that contains several functional groups . It has a molecular formula of C25H21FN4O2S and a molecular weight of 460.53.

Molecular Structure Analysis

The molecule contains several functional groups, including an imidazole ring, a benzamide group, and a thioether linkage . These groups can participate in various chemical reactions and may influence the physical and chemical properties of the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the presence of polar functional groups in this molecule, it’s likely to have some degree of solubility in polar solvents .Scientific Research Applications

Fluorescent Sensors for Metal Ions

Research into benzimidazole and benzothiazole conjugates has shown their efficacy as fluorescent sensors for detecting metal ions like Al3+ and Zn2+ due to significant absorption and emission spectral changes upon coordination. These compounds' ability to act as emissive molecules in aggregated states, alongside their sensitivity and selectivity, underscores their utility in metal ion detection (G. Suman et al., 2019).

Antiviral and Antimicrobial Applications

Substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and found to exhibit inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential for antiviral applications. The synthesis approach and the selective biological activity against certain viruses highlight the compound's significance in antiviral research (B. Golankiewicz et al., 1995).

Anticancer Agents

Benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole have shown potential as anticancer agents. These compounds were synthesized and evaluated for their inhibitory activities against various cancer cell lines, with some showing promising anticancer activity. The exploration of these derivatives emphasizes the chemical structure's impact on biological activity and its potential application in cancer treatment (E. Menteşe et al., 2015).

Synthesis and Antimicrobial Screening

Fluoro-substituted sulphonamide benzothiazoles have been synthesized and screened for antimicrobial activity. The incorporation of fluorine and sulphonamide groups into benzothiazole structures has led to compounds with significant antimicrobial properties. This research points to the potential of such chemical frameworks in developing new antimicrobial agents (V. Jagtap et al., 2010).

Future Directions

Properties

IUPAC Name |

4-[2-(2-anilino-2-oxoethyl)sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O2S/c26-22-9-5-4-6-19(22)16-28-24(32)18-10-12-21(13-11-18)30-15-14-27-25(30)33-17-23(31)29-20-7-2-1-3-8-20/h1-15H,16-17H2,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNJVYDDEGALGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)

![3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride](/img/structure/B2966986.png)

![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)

![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)

![3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2967000.png)